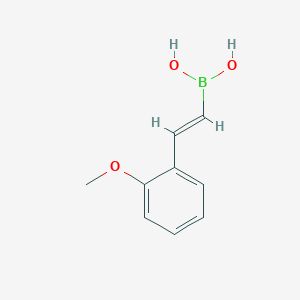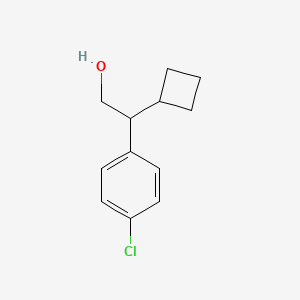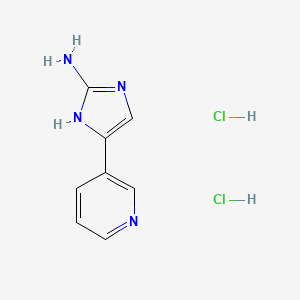
(E)-(2-Methoxystyryl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(2-Methoxystyryl)boronic acid is an organoboron compound with the molecular formula C₉H₁₁BO₃. It is a derivative of boronic acid, characterized by the presence of a methoxy group and a styryl group in its structure. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
(E)-(2-Methoxystyryl)boronic acid can be synthesized through various methods. One common approach involves the reaction of (E)-2-methoxystyrene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base like potassium carbonate and a solvent such as tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-(2-Methoxystyryl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it couples with aryl or vinyl halides to form biaryl or styryl derivatives.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: It can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Biaryl or Styryl Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation.
Alkane Derivatives: From reduction.
科学研究应用
(E)-(2-Methoxystyryl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The mechanism of action of (E)-(2-Methoxystyryl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and styryl groups, making it less versatile in certain reactions.
(E)-Styrylboronic Acid: Similar structure but without the methoxy group, affecting its reactivity and applications.
(E)-(2-Methoxyphenyl)boronic Acid: Similar but lacks the styryl group, influencing its use in cross-coupling reactions.
Uniqueness
(E)-(2-Methoxystyryl)boronic acid is unique due to the presence of both methoxy and styryl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable compound in the formation of complex molecules and advanced materials.
属性
分子式 |
C9H11BO3 |
|---|---|
分子量 |
177.99 g/mol |
IUPAC 名称 |
[(E)-2-(2-methoxyphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ |
InChI 键 |
PNJVVMNEXPZLCU-VOTSOKGWSA-N |
手性 SMILES |
B(/C=C/C1=CC=CC=C1OC)(O)O |
规范 SMILES |
B(C=CC1=CC=CC=C1OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)



![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)

dimethylsilane](/img/structure/B13469487.png)

![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)




